molecular formula C9H19NO B8597924 4-(1-Piperidinyl)-2-butanol CAS No. 71648-40-3

4-(1-Piperidinyl)-2-butanol

Cat. No.: B8597924
CAS No.: 71648-40-3
M. Wt: 157.25 g/mol
InChI Key: ZXAPAKFRWAWSKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Piperidinyl)-2-butanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Piperidinyl)-2-butanol can be achieved through several methods. One common approach involves the reaction of piperidine with butanone under catalytic hydrogenation conditions. This reaction typically requires a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-(1-Piperidinyl)-2-butanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can produce halogenated derivatives .

Scientific Research Applications

4-(1-Piperidinyl)-2-butanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Piperidinyl)-2-butanol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions .

Comparison with Similar Compounds

Uniqueness: 4-(1-Piperidinyl)-2-butanol is unique due to its specific hydroxyl functional group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other piperidine derivatives and enhances its utility in various applications .

Properties

CAS No.

71648-40-3

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

4-piperidin-1-ylbutan-2-ol

InChI

InChI=1S/C9H19NO/c1-9(11)5-8-10-6-3-2-4-7-10/h9,11H,2-8H2,1H3

InChI Key

ZXAPAKFRWAWSKS-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1CCCCC1)O

Origin of Product

United States

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